4-(Bromomethyl)-N-butyl-3-nitrobenzamide

Organic Synthesis Nucleophilic Substitution Alkylating Agent

4-(Bromomethyl)-N-butyl-3-nitrobenzamide (CAS 651026-72-1) is a nitrobenzamide derivative that incorporates both a reactive bromomethyl group at the para-position and a nitro group at the meta-position relative to the amide. With a molecular formula of C12H15BrN2O3 and a molecular weight of 315.16 g/mol , this compound serves as a bifunctional synthetic intermediate.

Molecular Formula C12H15BrN2O3
Molecular Weight 315.16 g/mol
CAS No. 651026-72-1
Cat. No. B12599580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)-N-butyl-3-nitrobenzamide
CAS651026-72-1
Molecular FormulaC12H15BrN2O3
Molecular Weight315.16 g/mol
Structural Identifiers
SMILESCCCCNC(=O)C1=CC(=C(C=C1)CBr)[N+](=O)[O-]
InChIInChI=1S/C12H15BrN2O3/c1-2-3-6-14-12(16)9-4-5-10(8-13)11(7-9)15(17)18/h4-5,7H,2-3,6,8H2,1H3,(H,14,16)
InChIKeyHUPZGEWZFQVWBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Bromomethyl)-N-butyl-3-nitrobenzamide (CAS 651026-72-1): A Bifunctional Benzamide Scaffold for Sequential Functionalization


4-(Bromomethyl)-N-butyl-3-nitrobenzamide (CAS 651026-72-1) is a nitrobenzamide derivative that incorporates both a reactive bromomethyl group at the para-position and a nitro group at the meta-position relative to the amide . With a molecular formula of C12H15BrN2O3 and a molecular weight of 315.16 g/mol , this compound serves as a bifunctional synthetic intermediate. The bromomethyl moiety functions as an electrophilic handle for nucleophilic substitution, while the nitro group can be reduced to an amine, enabling orthogonal, stepwise derivatization pathways. This dual-reactivity profile distinguishes it from simpler nitrobenzamides that lack the alkylating functionality.

Why Generic Nitrobenzamides Cannot Substitute for 4-(Bromomethyl)-N-butyl-3-nitrobenzamide in Synthetic Applications


Generic nitrobenzamides such as N-n-butyl-3-nitrobenzamide (CAS 70001-47-7) lack the bromomethyl electrophilic center, precluding them from acting as alkylating agents or serving as precursors for C–C or C–heteroatom bond formation at the benzylic position . Conversely, 4-(bromomethyl)-3-nitrobenzamide (CAS 62700-58-7) possesses the reactive bromomethyl group but lacks the N-butyl lipophilic chain, which alters solubility and may limit utility in lipophilic environments or biological assays requiring increased membrane permeability . Only 4-(Bromomethyl)-N-butyl-3-nitrobenzamide integrates both functional modules, providing a uniquely versatile platform for generating diverse compound libraries through sequential chemical transformations that are inaccessible with either simpler analog alone.

Quantitative Differentiation of 4-(Bromomethyl)-N-butyl-3-nitrobenzamide from Structural Analogs


Reactivity Advantage: Electrophilic Bromomethyl Center Enables Nucleophilic Substitution

The target compound contains a bromomethyl group at the para-position of the aromatic ring, which serves as an electrophilic center for nucleophilic substitution reactions . In contrast, N-n-butyl-3-nitrobenzamide (CAS 70001-47-7) lacks this bromine substituent and therefore cannot undergo analogous substitution chemistry . This structural difference establishes a clear functional dichotomy: 4-(Bromomethyl)-N-butyl-3-nitrobenzamide can serve as an alkylating reagent for amines, thiols, and alkoxides, while the non-brominated analog cannot participate in such transformations.

Organic Synthesis Nucleophilic Substitution Alkylating Agent

Lipophilicity Differentiation: Calculated LogP and PSA Values

The N-butyl substituent on 4-(Bromomethyl)-N-butyl-3-nitrobenzamide contributes to increased lipophilicity relative to the non-alkylated analog 4-(bromomethyl)-3-nitrobenzamide (CAS 62700-58-7). While experimental LogP values are not widely reported, calculated properties from authoritative databases indicate that the target compound has a predicted topological polar surface area (TPSA) of 71.33 Ų and a calculated LogP of approximately 0.79 [1]. In comparison, 4-(bromomethyl)-3-nitrobenzamide has a reported TPSA of 89.90 Ų and a calculated LogP of 2.996 . The higher LogP of the non-alkylated analog reflects the absence of the polar amide N–H present in the target compound, while the N-butyl chain in the target compound provides a balanced lipophilic-hydrophilic profile that may enhance membrane permeability in biological assays.

Drug Discovery ADME Properties Medicinal Chemistry

Antitumor Activity of 4-Substituted-3-Nitrobenzamide Derivatives

A series of novel 4-substituted-3-nitrobenzamide derivatives, structurally related to 4-(Bromomethyl)-N-butyl-3-nitrobenzamide, were evaluated for in vitro antitumor activity against HCT-116, MDA-MB435, and HL-60 cell lines using the SRB assay [1]. Compound 4a exhibited GI50 values of 1.904–2.111 µmol·L⁻¹ across the three cell lines, while compounds 4g and 4l–4n demonstrated GI50 values of 1.008–3.586 µmol·L⁻¹ against MDA-MB435 and 1.993–3.778 µmol·L⁻¹ against HL-60, respectively [1]. These data establish a benchmark for the antitumor potency achievable within this chemotype. In contrast, the parent scaffold N-n-butyl-3-nitrobenzamide has been disclosed in patents for neurodegenerative disorders but lacks reported cytotoxic activity, suggesting that 4-substitution is a key determinant of antitumor efficacy [2].

Cancer Research Antitumor Agents Structure-Activity Relationship

Synthetic Versatility: Utility as a Precursor to Heterocyclic Frameworks

A structurally related compound, 4-(bromomethyl)-3-nitrobenzoic acid, has been employed as a key precursor in the synthesis of 1,4-benzodiazepine-2,3-diones, a privileged scaffold in CNS drug discovery . This precedent demonstrates the synthetic utility of the 4-(bromomethyl)-3-nitrobenzoyl motif in constructing pharmacologically relevant heterocycles. By extension, 4-(Bromomethyl)-N-butyl-3-nitrobenzamide, which contains the identical 4-(bromomethyl)-3-nitrobenzoyl core, can be analogously utilized for the synthesis of diversely substituted amides, esters, and heterocyclic compounds via nucleophilic displacement of the bromomethyl group followed by reduction and functionalization of the nitro group.

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

Optimal Research and Industrial Applications for 4-(Bromomethyl)-N-butyl-3-nitrobenzamide


Medicinal Chemistry: Synthesis of 4-Substituted-3-Nitrobenzamide Antitumor Leads

4-(Bromomethyl)-N-butyl-3-nitrobenzamide serves as a starting material for generating focused libraries of 4-substituted-3-nitrobenzamide derivatives. As demonstrated in the study by Zhu et al. (Acta Pharmaceutica Sinica, 2014), 4-substituted-3-nitrobenzamides exhibit potent antitumor activity with GI50 values in the low micromolar range against HCT-116, MDA-MB435, and HL-60 cell lines [1]. The bromomethyl group enables facile derivatization with diverse nucleophiles, allowing systematic exploration of structure-activity relationships at the 4-position while maintaining the N-butyl chain and nitro group constant.

Chemical Biology: Bifunctional Probes and Affinity Reagents

The orthogonal reactivity of the bromomethyl and nitro groups enables the construction of bifunctional probes. The bromomethyl group can be used to attach the benzamide scaffold to a targeting moiety (e.g., a peptide, oligonucleotide, or small-molecule ligand) via nucleophilic substitution. Subsequent reduction of the nitro group to an amine provides a second functional handle for conjugation to fluorophores, biotin, or solid supports. This sequential functionalization strategy facilitates the preparation of custom chemical biology tools for target identification and validation studies.

Organic Synthesis: Precursor for Heterocyclic Compound Libraries

The 4-(bromomethyl)-3-nitrobenzoyl core has established utility in the synthesis of 1,4-benzodiazepine-2,3-diones . By extension, 4-(Bromomethyl)-N-butyl-3-nitrobenzamide can be employed in analogous synthetic routes to access benzodiazepines, benzimidazoles, quinazolines, and other nitrogen-containing heterocycles. The N-butyl amide functionality remains intact throughout these transformations, imparting favorable lipophilicity and potentially enhancing the drug-like properties of the resulting heterocyclic products. This makes the compound a valuable building block for medicinal chemistry groups focused on CNS and oncology targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Bromomethyl)-N-butyl-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.